1-Benzyl-3,5-dimethylpiperazine

Overview

Description

1-Benzyl-3,5-dimethylpiperazine (CAS: 55115-99-6) is a piperazine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. Its stereospecific form, (3R,5S)-1-Benzyl-3,5-dimethylpiperazine, is commercially available with >95% purity and is used in research targeting cannabinoid receptors, neuropsychiatric disorders (e.g., schizophrenia, anxiety), and pain management .

Biological Activity

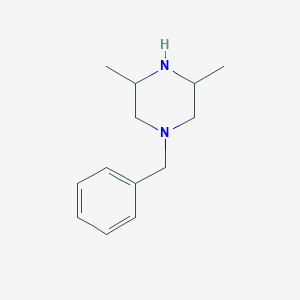

1-Benzyl-3,5-dimethylpiperazine (BDMP) is a cyclic amine characterized by a piperazine ring, which is substituted with a benzyl group and two methyl groups at the 3 and 5 positions. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of approximately 204.31 g/mol. The unique structure of BDMP contributes to its diverse biological activities, particularly in neuropharmacology and medicinal chemistry.

- Molecular Formula: C₁₃H₂₀N₂

- Molecular Weight: 204.31 g/mol

- Structure: BDMP features a piperazine ring with a benzyl group at one nitrogen atom and two methyl groups at the 3 and 5 positions.

The biological activity of BDMP is primarily mediated through its interactions with various neurotransmitter receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing numerous biochemical pathways. Specifically, BDMP has been studied for its potential interactions with dopamine receptors, which are crucial in mood regulation and cognitive functions.

Neuropharmacological Effects

BDMP has shown promise in influencing neurotransmitter systems, particularly those related to dopamine. Research indicates that it may have implications for treating psychiatric disorders due to its ability to modulate receptor activity.

Potential Applications in Drug Development

This compound serves as a building block for synthesizing more complex pharmaceutical compounds. Its structural characteristics make it an attractive candidate for developing new drugs targeting various biological pathways .

Study on Receptor Binding

In studies investigating the binding affinity of BDMP to dopamine receptors, it was observed that the compound could effectively interact with these receptors, suggesting potential applications in mood regulation therapies.

Synthesis and Derivatives

Research into the synthesis of BDMP has highlighted its role as an intermediate in creating derivatives with enhanced biological activity. Various synthetic routes have been explored to modify the piperazine structure, aiming to improve pharmacological properties while maintaining low toxicity profiles.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Binding Affinity | High affinity for dopamine receptors (specific values not disclosed) |

| Potential Applications | Neuropharmacology, drug synthesis |

Scientific Research Applications

Synthesis of 1-Benzyl-3,5-dimethylpiperazine

The synthesis of BDMP typically involves the nucleophilic substitution of benzyl chloride with 3,5-dimethylpiperazine under basic conditions. The following table summarizes the synthetic route:

| Step | Description |

|---|---|

| Starting Materials | Benzyl chloride and 3,5-dimethylpiperazine |

| Reaction Conditions | Basic conditions using sodium hydride or potassium carbonate in solvents like DMF or THF |

| Purification | Techniques such as recrystallization or column chromatography are employed to obtain pure BDMP |

Pharmacological Research

BDMP has been investigated for its potential as a pharmacological agent due to its interaction with various biological targets:

- Neurotransmitter Modulation : BDMP has shown potential as a ligand for dopamine and serotonin receptors, influencing neurotransmitter systems involved in mood regulation and cognition .

- Antidepressant Potential : Studies indicate that BDMP may enhance serotonergic transmission, potentially alleviating symptoms associated with mood disorders .

- Anticancer Properties : Research has explored BDMP's ability to inhibit tumor growth in vitro, particularly in leukemia treatment by affecting cell cycle regulation .

Coordination Chemistry

BDMP's structure allows it to act as a ligand in coordination chemistry. Its ability to form metal complexes opens avenues for applications in catalysis and materials science .

Case Studies

Several studies have highlighted the biological implications of BDMP:

- Neuropharmacological Studies : Investigations have demonstrated that BDMP can enhance serotonergic transmission, which may alleviate symptoms associated with mood disorders .

- Anticancer Research : In vitro studies have shown promising results regarding BDMP's ability to inhibit tumor growth by modulating specific cellular pathways .

- Comparative Studies : When compared to structurally similar compounds like (3R,5R)-1-benzyl-3,5-dimethylpiperazine, differences in biological activity have been noted due to variations in stereochemistry .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-3,5-dimethylpiperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of piperazine derivatives. For example, trans-2,5-dimethylpiperazine can be functionalized with benzyl groups under controlled pH and temperature to avoid side reactions. Neutralization steps with diphosphoric acid (H₄P₂O₇) at low temperatures (e.g., 0–5°C) improve crystallinity, as shown in hybrid metal halide syntheses . Solvent polarity and stoichiometric ratios of reagents (e.g., peptide catalysts vs. dimethylpiperazine) are critical to minimize competing pathways .

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for determining absolute configurations. For example, the (2R,5S)-stereoisomer of Boc-protected dimethylpiperazine was confirmed via SCXRD by analyzing bond angles and torsion angles in the piperazine ring. Crystallization in polar aprotic solvents (e.g., DMF) enhances lattice stability for high-resolution data .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

- Methodological Answer : NMR (¹H/¹³C) and mass spectrometry (MS) are standard. For instance, ¹H NMR distinguishes axial vs. equatorial protons in the piperazine ring, with coupling constants (J = 10–12 Hz) indicating trans-diaxial configurations. High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ions (e.g., m/z 142 [M⁺] for ethyl derivatives) .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric organocatalysis?

- Methodological Answer : The compound acts as a chiral auxiliary or co-catalyst by stabilizing transition states via hydrogen bonding. In peptide-catalyzed Michael additions, dimethylpiperazine improves enantiomeric excess (ee) by 20–30% in chloroform due to its pKa (9.83), which facilitates proton transfer to polarize substrates. Solvent polarity modulates its role: in DMSO, competitive protonation reduces ee, necessitating solvent screening .

Q. What structural features of this compound contribute to its free radical scavenging activity?

- Methodological Answer : The tertiary amine groups and benzyl aromatic system enable electron donation and proton diffusion. In ABTS/DPPH assays, the compound exhibits IC₅₀ values <10 µM, outperforming CuCl₄ hybrids. Substituents at the 3,5-positions (e.g., methyl groups) increase steric accessibility to reactive sites, enhancing scavenging kinetics .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across cancer cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., <0.5 µM in pancreatic vs. >10 µM in breast cancer) arise from cell-specific uptake or autophagic flux modulation. Structure-activity relationship (SAR) studies show that N-benzylation improves mTORC1 inhibition, while pyrazole ring modifications alter metabolic stability. Cross-validation using 3D spheroid models and transcriptomic profiling is recommended .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Continuous flow reactors reduce side reactions (e.g., over-alkylation) by maintaining precise stoichiometric control. Catalytic systems (e.g., Amberlite IR 120 resin) enable efficient ion exchange, as demonstrated in diphosphate salt syntheses. Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) removes <5% impurities .

Q. Experimental Design & Data Analysis

Q. How to design kinetic studies to evaluate the catalytic turnover of this compound in iminium-ion activation?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor enamine formation rates (λ = 300–400 nm) under varying pH (6–10) and temperature (20–40°C). Pseudo-first-order kinetics with cyclohexenone as the substrate reveal rate constants (kₐₚₚ) of 0.05–0.2 s⁻¹, correlating with dimethylpiperazine concentration .

Q. What computational methods predict the supramolecular assembly of this compound in hybrid perovskites?

- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-311+G*) model non-covalent interactions (e.g., H-bonding, π-stacking) between the benzyl group and metal halide frameworks. Hirshfeld surface analysis quantifies intermolecular contacts, showing 60–70% H···Cl interactions in CuCl₄ hybrids .

Q. How to validate the role of this compound in autophagy modulation using CRISPR-Cas9 knockout models?

- Methodological Answer : Generate ATG5/ATG7-knockout cancer cell lines (e.g., MIA PaCa-2) and compare autophagosome formation (LC3-II/LC3-I ratio) via Western blot. Co-treatment with dimethylpiperazine (10 µM) and chloroquine (lysosomal inhibitor) restores autophagic flux in wild-type but not knockout cells, confirming mTORC1-dependent mechanisms .

Comparison with Similar Compounds

Structural Analogues of Piperazine Derivatives

Table 1: Substituent Variations in Benzylpiperazine Analogues

Carcinogenic Nitroso Derivatives

Table 2: Carcinogenicity of Nitroso-3,5-dimethylpiperazine Derivatives

Key Findings :

- Bulky substituents (e.g., benzoyl) significantly reduce carcinogenicity, likely due to steric hindrance of metabolic activation .

Table 3: Comparison of Poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP) and Poly(phthaloyl-trans-2,5-dimethylpiperazine) (PPDP)

Implications :

- PTDP’s para-linked structure enhances chain rigidity, making it suitable for high-performance materials requiring thermal stability .

Table 4: Bioactive Piperazine Derivatives with Modified Substituents

Properties

IUPAC Name |

1-benzyl-3,5-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDQGGNOPNSEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278985 | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-89-4 | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.